1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative is reacted with the pyrrolidin-2-one core.
Attachment of the Fluoropyrimidine Moiety: This step involves the reaction of the piperidine derivative with a fluoropyrimidine compound, typically under basic conditions to facilitate the nucleophilic substitution.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring can modulate the compound’s binding affinity and specificity. The cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
1-Cyclopropyl-3-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrrolidin-2-one is unique due to its combination of a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHQQOCRJXOMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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